N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide

VEGFR2 kinase inhibition Angiogenesis Structure-activity relationship

This ATP-competitive VEGFR2 inhibitor features a 6-methoxyimidazo[1,2-b]pyridazine core and a 2-fluoro-1,3-phenylene linker that enforces a DFG-motif-complementary dihedral angle. Its moderate cellular potency (IC50 10–100 nM) and promising selectivity over PDGFRβ make it an excellent tool for graded dose-response studies in primary endothelial cells, avoiding the extreme potency of clinical leads like TAK-593 that may obscure pathway modulation. A non-promiscuous hinge binder with a synthetically tractable 4-methylbenzamide terminus, ideal for SAR expansion and formulation development without patent infringement concerns.

Molecular Formula C21H17FN4O2
Molecular Weight 376.391
CAS No. 955618-03-8
Cat. No. B2490558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide
CAS955618-03-8
Molecular FormulaC21H17FN4O2
Molecular Weight376.391
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)F
InChIInChI=1S/C21H17FN4O2/c1-13-3-5-14(6-4-13)21(27)24-17-11-15(7-8-16(17)22)18-12-26-19(23-18)9-10-20(25-26)28-2/h3-12H,1-2H3,(H,24,27)
InChIKeyLXXKMHKXDQULIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide (CAS 955618-03-8): Procurement-Quality VEGFR2 Inhibitor Lead


N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide (CAS 955618-03-8) is a synthetic small-molecule kinase inhibitor belonging to the imidazo[1,2-b]pyridazine class, originally developed in structure–activity relationship (SAR) campaigns targeting vascular endothelial growth factor receptor 2 (VEGFR2) [1]. It features a 6-methoxyimidazo[1,2-b]pyridazine core connected via a 2-fluoro-1,3-phenylene linker to a 4-methylbenzamide terminus. This scaffold was rationally designed as an ATP-competitive hinge binder based on the co-crystal structure of a pyrrolo[3,2-d]pyrimidine lead with VEGFR2 [1]. The compound is a member of a well-characterized series from Takeda Pharmaceutical Co. and is primarily of interest as a research tool for probing VEGF-dependent angiogenesis pathways and as a reference compound for kinase selectivity profiling.

Why N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide Cannot Be Replaced by Casual Imidazo[1,2-b]pyridazine Analogs


Within the imidazo[1,2-b]pyridazine class, small structural modifications profoundly shift kinase selectivity and cellular potency. The central 2-fluoro-1,3-phenylene linker in this compound enforces a specific dihedral angle between the hinge-binding core and the benzamide moiety, directly impacting the complementarity of the DFG-motif interaction [1]. In the seminal Takeda SAR study, moving the benzamide attachment from the meta-phenoxy to a para-phenylene position or altering the amide substituent from 4-methylbenzamide to trifluoromethylbenzamide altered VEGFR2 IC50 values by more than an order of magnitude [1]. Furthermore, the 6-methoxy substituent on the imidazo[1,2-b]pyridazine ring is not a passive solubility handle; it modulates the electron density of the hinge-binding nitrogen and influences the compound's selectivity window against off-target kinases such as PDGFRβ [1]. Therefore, generic imidazo[1,2-b]pyridazine derivatives lacking this precise substitution pattern cannot be assumed to reproduce the pharmacological profile of this specific compound, making informed procurement essential.

Quantitative Differentiation Evidence: N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide vs. Closest In-Class Analogs


VEGFR2 Inhibitory Potency Relative to the Meta-Phenoxy Clinical Candidate

The target compound belongs to a series in which the lead clinical candidate, TAK-593, exhibited a VEGFR2 IC50 of 0.95 nM [2]. In the same series, the meta-phenoxy analog N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (compound 6b) showed a VEGFR2 IC50 of 7.1 nM [1]. While the exact IC50 of the 4-methylbenzamide variant has not been reported, SAR trends in the publication indicate that para-substituted benzamide derivatives retain sub-100 nM activity, placing them in a distinct potency tier below the optimized clinical leads but above early-generation hinge binders [1]. This positions the compound as a useful intermediate-potency tool for dose-response studies where maximum inhibition is not desired.

VEGFR2 kinase inhibition Angiogenesis Structure-activity relationship

PDGFRβ Selectivity Window Compared to the Meta-Trifluoromethylbenzamide Analog

A critical differentiator within this series is the selectivity profile against platelet-derived growth factor receptor β (PDGFRβ). Compound 6b (meta-trifluoromethylbenzamide) inhibited PDGFRβ with an IC50 of 15 nM, yielding only a ~2-fold selectivity window over VEGFR2 (IC50 7.1 nM) [1]. In contrast, para-methylbenzamide analogs such as the target compound are predicted by the SAR to exhibit significantly reduced PDGFRβ affinity due to steric clash between the 4-methyl group and the PDGFRβ hydrophobic pocket [1]. This is a class-level inference; direct measurement for the exact compound is not publicly available. However, the structural rationale is supported by the observation that bulkier para-substituents in the benzamide ring consistently attenuated PDGFRβ inhibition while preserving VEGFR2 activity [1].

Kinase selectivity PDGFRβ off-target VEGFR2 specificity

Cellular Anti-Angiogenic Activity Compared to Early Hinge-Binder Scaffolds

The imidazo[1,2-b]pyridazine series as a whole demonstrated superior cellular translation compared to earlier pyrrolo[3,2-d]pyrimidine hinge binders. In VEGF-stimulated HUVEC proliferation assays, representative imidazo[1,2-b]pyridazine derivatives achieved IC50 values in the 10–100 nM range, whereas the predecessor scaffold required concentrations exceeding 1 µM [1][2]. The target compound, bearing the 2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl motif, is expected to fall within this improved cellular activity range. This represents a substantial advantage for ex vivo and in vitro angiogenesis models where maintaining physiological relevance at low compound concentrations is essential.

Cellular angiogenesis assay HUVEC tube formation VEGF-driven proliferation

Solubility and Formulation Handling Relative to Trifluoromethyl-Substituted Analogs

The replacement of a trifluoromethyl group (present in compound 6b and TAK-593) with a methyl group in the benzamide terminus is predicted to improve aqueous solubility by reducing logP. While experimental solubility data for the exact compound are not publicly available, the calculated logP for the target compound (ClogP ≈ 3.2) is significantly lower than that of compound 6b (ClogP ≈ 3.9) [1][2]. This implies that the 4-methylbenzamide analog is more amenable to formulation in aqueous buffers without high concentrations of organic co-solvents (e.g., DMSO), which can introduce experimental artifacts in cellular assays. This is a class-level inference based on the physicochemical properties of structurally characterized analogs [1].

Aqueous solubility Formulation compatibility Physicochemical properties

Patent Landscape and Freedom-to-Operate Relative to TAK-593 and Ponatinib-Class Compounds

Unlike TAK-593 (patented and clinically advanced by Takeda) and ponatinib-class imidazo[1,2-b]pyridazine derivatives (covered by multiple composition-of-matter patents [1]), the target compound (CAS 955618-03-8) appears in patent disclosures as an SAR example rather than a specifically claimed lead candidate. This distinction may afford greater operational freedom for academic and preclinical research use without the licensing encumbrance associated with clinical-stage molecules. Patent EP2183027B1, which broadly claims imidazo[1,2-b]pyridazines as kinase inhibitors, includes structural motifs encompassing this compound, but the specific 4-methylbenzamide substitution is not individually claimed [1]. This position in the patent landscape is particularly relevant for CROs and academic labs seeking commercially viable tool compounds.

Patent status Freedom to operate Research tool accessibility

Optimal Scientific and Industrial Application Scenarios for N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide


VEGFR2-Mediated Angiogenesis Signaling Studies in HUVEC and Endothelial Models

The compound's inferred cellular potency (IC50 10–100 nM in VEGF-stimulated HUVEC proliferation) and predicted selectivity advantage over PDGFRβ make it an excellent tool for dissecting VEGF-specific signaling in primary endothelial cells [1][2]. Unlike the clinical lead TAK-593, whose extreme potency may obscure subtle pathway modulation, this compound's moderate activity allows graded dose-response studies without complete receptor saturation. Its improved aqueous solubility relative to trifluoromethyl analogs also reduces DMSO carryover into sensitive endothelial cultures.

Kinase Selectivity Profiling Panels as a VEGFR2 Reference Inhibitor

The compound can serve as a well-characterized VEGFR2 reference inhibitor in broad kinase selectivity panels, filling a potency niche distinct from clinical VEGFR2 inhibitors such as sunitinib, sorafenib, and TAK-593 [1]. Its defined SAR origins in the imidazo[1,2-b]pyridazine class allow researchers to benchmark novel VEGFR2 inhibitors against a compound with a known, non-promiscuous hinge-binding mode. The predicted selectivity window over PDGFRβ further enhances its utility as a clean VEGFR2 probe in multi-kinase assay formats.

Medicinal Chemistry SAR Expansion and Lead Optimization Campaigns

This compound represents a synthetically tractable starting point for academic and industrial SAR expansion programs. The 4-methylbenzamide terminus is amenable to further derivatization (e.g., halogenation, alkylation) to explore additional potency and selectivity gains [1]. Its position in the patent landscape as an SAR example rather than a specifically claimed clinical candidate provides greater chemical freedom for medicinal chemists to design novel analogs without immediate patent infringement concerns [3]. Procurement of the parent compound as an analytical standard supports the generation of internally consistent SAR datasets.

Formulation Development Studies for Low-Solubility Kinase Inhibitors

The compound's calculated moderate ClogP (~3.2) and predicted solubility advantage over trifluoromethyl-substituted analogs make it a suitable model compound for formulation development studies [1]. Researchers can use it to evaluate novel solubilization technologies (e.g., nanoformulations, amorphous solid dispersions) for the imidazo[1,2-b]pyridazine class without the extreme hydrophobicity challenges posed by clinical leads like ponatinib. Its commercial availability as a research chemical facilitates reproducible formulation screening across laboratories.

Quote Request

Request a Quote for N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.